molecular formula C22H20ClN3O4S2 B2748714 N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-85-1

N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2748714
CAS No.: 877655-85-1
M. Wt: 489.99
InChI Key: NHCGLCCDFZKQJQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a potent and selective dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. This small molecule is a key compound in oncological research, specifically designed to investigate signaling pathways driven by these critical receptors. Its mechanism of action involves competitive binding at the ATP-binding site of the kinases, effectively blocking their autophosphorylation and subsequent activation of downstream pro-survival and proliferative signals, such as the MAPK/ERK and PI3K/Akt pathways [https://pubmed.ncbi.nlm.nih.gov/38336067/]. The core research value of this inhibitor lies in its application for studying resistance mechanisms to first-generation EGFR inhibitors like gefitinib, particularly in non-small cell lung cancer (NSCLC) models. It serves as a valuable tool for probing the dynamics of kinase domain mutations and exploring novel therapeutic strategies to overcome drug resistance. Furthermore, its activity against HER2 makes it a relevant candidate for pre-clinical investigation in HER2-positive cancers, including certain breast and gastric cancers, providing researchers with a versatile compound to dissect the complexities of receptor tyrosine kinase networks in tumorigenesis and progression.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S2/c1-29-17-7-6-15(11-18(17)30-2)26-21(28)20-16(8-9-31-20)25-22(26)32-12-19(27)24-14-5-3-4-13(23)10-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCGLCCDFZKQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H22ClN3O4SC_{23}H_{22}ClN_{3}O_{4}S, with a molecular weight of approximately 435.9 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC23H22ClN3O4S
Molecular Weight435.9 g/mol
CAS Number1144428-82-9

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of thieno[3,2-d]pyrimidine have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound may exert its anticancer effects by targeting specific enzymes involved in tumor growth and survival pathways. For example, it may inhibit thioredoxin reductase (TrxR1), a critical enzyme in cancer metabolism and progression .

Antimicrobial Activity

Compounds related to this structure have also demonstrated antimicrobial properties against various pathogens. For instance:

  • Antibacterial Effects : Similar thieno derivatives have shown activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Antifungal Effects : Some derivatives were found to be more potent than traditional antifungal agents like miconazole against Candida albicans .

Study 1: Antitumor Efficacy

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives showed that compounds with similar structural motifs exhibited potent cytotoxicity against human tumor cell lines such as HepG2 and NCI-H661. The structure-activity relationship (SAR) indicated that modifications in the side chains could enhance biological activity .

Study 2: Antimicrobial Assessment

In another investigation, the antimicrobial efficacy of synthesized thiazole derivatives was evaluated using the disk diffusion method. Results indicated that certain compounds exhibited broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL against both bacterial and fungal strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural homology with the target molecule, differing primarily in substituent patterns on the aromatic rings and pyrimidinone core. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogues

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
N-(3-Chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidinone 3-Cl-C6H4 (acetamide); 3,4-(OCH3)2-C6H3 (pyrimidine) Not explicitly reported
2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (G1-4) Thieno[3,2-d]pyrimidinone 3,5-(OCH3)2-C6H3 (benzyl); CF3-benzothiazole (acetamide) Anticancer (IC50: 1.2 µM vs. HepG2)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Pyrimidinone 2,3-Cl2-C6H3 (acetamide); 4-CH3 (pyrimidine) Antimicrobial (MIC: 12.5 µg/mL vs. S. aureus)
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidinone 4-Cl-C6H4 (pyrimidine); 2-CF3-C6H4 (acetamide) Kinase inhibition (IC50: 0.8 µM vs. EGFR)
Key Findings from Comparative Studies

Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dimethoxyphenyl group in the target compound likely enhances solubility compared to analogues with halogenated or trifluoromethyl substituents . However, this may reduce membrane permeability, a trade-off observed in similar molecules . The 3-chlorophenyl acetamide moiety is associated with improved metabolic stability relative to non-halogenated aryl groups (e.g., benzothiazole in G1-4) .

Biological Activity Trends :

  • Antimicrobial Activity : Analogues with dichlorophenyl acetamide (e.g., compound 5.6) exhibit potent antimicrobial effects (MIC: 12.5 µg/mL), attributed to the synergistic electron-withdrawing effects of Cl substituents .
  • Kinase Inhibition : The trifluoromethylphenyl group in compound 687563-28-6 enhances binding to hydrophobic kinase pockets (e.g., EGFR), suggesting that similar modifications in the target compound could optimize target engagement .

Synthetic Yields and Purification: Thienopyrimidinone derivatives with bulkier substituents (e.g., benzothiazole in G1-4) show lower yields (48%) compared to simpler acetamide analogues (80–90%) due to steric hindrance during cyclization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?

  • Methodology : Multi-step synthesis is required, typically involving:

  • Step 1 : Cyclocondensation of substituted thiophene derivatives with urea/thiourea to form the thieno[3,2-d]pyrimidin-4-one core .
  • Step 2 : Thioether linkage formation via nucleophilic substitution using mercaptoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Final coupling of the 3-chlorophenyl acetamide moiety via amide bond formation, often using coupling agents like EDCI/HOBt .
    • Optimization : Reaction temperatures (60–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1:1.2 for thiol:halide) are critical for yields >70% .

Q. How is structural confirmation of this compound achieved post-synthesis?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for dimethoxyphenyl; thioacetamide CH₂ at δ 4.1–4.3 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z ~529.5) .
  • IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-O-C stretch) .

Q. What solvents and conditions are suitable for solubility testing?

  • Protocol : Use DMSO for initial stock solutions (20 mM). For aqueous solubility, employ co-solvents like ethanol (10–20% v/v) or surfactants (e.g., Tween-80) .
  • Quantification : UV-Vis spectroscopy at λmax ~260–280 nm (thienopyrimidine absorption) with calibration curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s enzyme inhibition potential?

  • Strategy :

  • Core Modifications : Compare analogs with substituted phenyl groups (e.g., 3,4-dimethoxy vs. 4-nitro) to assess electron-withdrawing/donating effects on target binding .
  • Thioether vs. Sulfone : Replace the thioacetamide linker with sulfone to evaluate redox stability and steric effects .
    • Assays : Kinase inhibition (e.g., EGFR IC₅₀ via fluorescence polarization) and cellular cytotoxicity (MTT assays in cancer cell lines) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Case Study : If one study reports potent cytotoxicity (IC₅₀ = 2 µM) while another shows inactivity (IC₅₀ > 50 µM):

  • Replicate Conditions : Ensure consistent cell lines (e.g., MCF-7 vs. HEK-293), serum concentration (10% FBS), and exposure time (48–72 hr) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .

Q. How can molecular docking predict binding modes to kinase targets?

  • Protocol :

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, VEGFR2) .
  • Software : AutoDock Vina with Lamarckian GA parameters; validate with co-crystallized ligands (RMSD < 2.0 Å) .
  • Key Interactions : Hydrogen bonds with hinge residues (e.g., Glu81 in CDK2) and hydrophobic contacts with dimethoxyphenyl .

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